molecular formula C9H6ClFN2O B13164096 2-Chloro-7-fluoro-8-methylquinazolin-4-ol

2-Chloro-7-fluoro-8-methylquinazolin-4-ol

Cat. No.: B13164096
M. Wt: 212.61 g/mol
InChI Key: KUGHTRIQVBSCME-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is a chemical compound with the molecular formula C₉H₆ClFN₂O and a molecular weight of 212.61 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-chloro-4-fluorobenzonitrile with acetic anhydride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-7-fluoro-8-methylquinazolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoro-N-methylquinazolin-4-amine
  • 8-Chloro-2-methylquinazolin-4-ol
  • 2-Chloro-7-fluoroquinazolin-4-ol

Uniqueness

2-Chloro-7-fluoro-8-methylquinazolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the methyl group, enhances its reactivity and potential for diverse applications compared to other quinazoline derivatives .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-7-fluoro-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-6(11)3-2-5-7(4)12-9(10)13-8(5)14/h2-3H,1H3,(H,12,13,14)

InChI Key

KUGHTRIQVBSCME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)Cl)F

Origin of Product

United States

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